![molecular formula C15H21BN2O3 B1408887 2-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazol-1-yl)ethanol CAS No. 1491137-94-0](/img/structure/B1408887.png)
2-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazol-1-yl)ethanol
Overview
Description
Synthesis Analysis
While I don’t have the specific synthesis for this compound, a common method to synthesize benzimidazoles involves reacting o-phenylenediamine with a carboxylic acid . The boronic ester group can be introduced using a transition metal-catalyzed borylation .Chemical Reactions Analysis
Benzimidazoles can act as a base and coordinate to metal ions. The boronic ester group can be converted to a boronic acid in the presence of a base, and then participate in Suzuki-Miyaura cross-coupling reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the specific arrangement of these groups in the molecule. Generally, benzimidazoles are crystalline solids and have high melting points. Boronic esters are typically stable and can be stored for a long time without significant decomposition .Scientific Research Applications
Synthesis and Characterization
The synthesis of compounds related to "2-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazol-1-yl)ethanol" involves complex organic reactions to form boron-containing heterocycles, which are valuable in medicinal chemistry and material science. These compounds are characterized by a variety of spectroscopic methods, including FT-IR, NMR (1H, 13C), MS, and X-ray diffraction techniques. For instance, studies have detailed the synthesis and structural elucidation of similar dioxaborolan-2-yl derivatives, demonstrating their potential as intermediates for further chemical modifications (Liao et al., 2022).
Density Functional Theory (DFT) Studies
DFT studies play a crucial role in understanding the electronic structure and stability of these compounds. They provide insights into the molecular geometry, electrostatic potential, and frontier molecular orbitals, which are essential for predicting reactivity and interaction with biological targets. The comparison between DFT calculations and experimental data, such as X-ray diffraction, validates the theoretical models used in these studies. For example, the synthesis, crystal structure, and DFT study of related compounds have highlighted the utility of DFT in complementing experimental observations (Yang et al., 2021).
Applications in Organic Synthesis
Compounds like "2-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazol-1-yl)ethanol" serve as key intermediates in the synthesis of more complex molecules, particularly in the formation of heteroaryl-linked structures through reactions such as Suzuki–Miyaura cross-coupling. This methodology is crucial for constructing biologically active compounds and materials with specific electronic properties. Research has shown efficient pathways to access heteroaryl-substituted benzimidazoles using similar boronate ester intermediates, highlighting their importance in medicinal chemistry and material science (Rheault et al., 2009).
properties
IUPAC Name |
2-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzimidazol-1-yl]ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21BN2O3/c1-14(2)15(3,4)21-16(20-14)11-5-6-13-12(9-11)17-10-18(13)7-8-19/h5-6,9-10,19H,7-8H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCOAAFCSKOWIGB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)N(C=N3)CCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21BN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazol-1-yl)ethanol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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